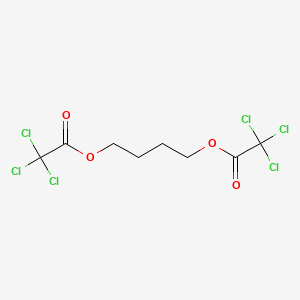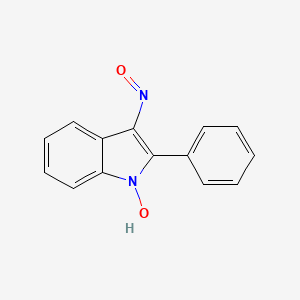
1-Hydroxy-3-nitroso-2-phenylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-nitroso-2-phenylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 1-Hydroxy-3-nitroso-2-phenylindole typically involves the Fischer indole synthesis, a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.
Analyse Des Réactions Chimiques
1-Hydroxy-3-nitroso-2-phenylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of 1-Hydroxy-3-amino-2-phenylindole.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-3-nitroso-2-phenylindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-nitroso-2-phenylindole involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The indole ring system can interact with various receptors and enzymes, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
1-Hydroxy-3-nitroso-2-phenylindole can be compared with other indole derivatives, such as:
1-Hydroxy-2-phenylindole: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
3-Nitroso-2-phenylindole: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
1-Hydroxy-3-amino-2-phenylindole: The amino group provides different chemical properties and potential biological activities.
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
31917-92-7 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1-hydroxy-3-nitroso-2-phenylindole |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-11-8-4-5-9-12(11)16(18)14(13)10-6-2-1-3-7-10/h1-9,18H |
Clé InChI |
RHTDPYNCUPXSPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



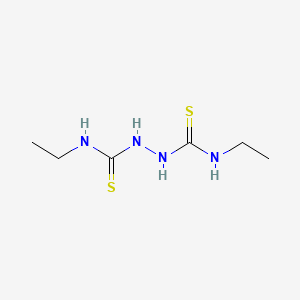


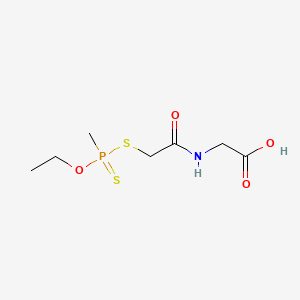

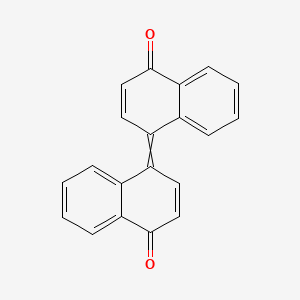
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)

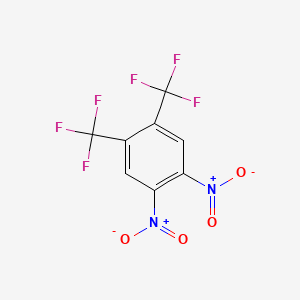
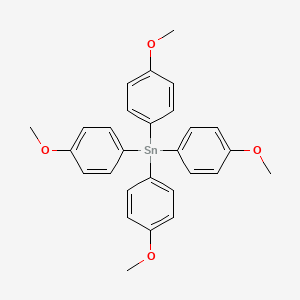
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)
